molecular formula C6H8BNO2 B134435 4-Methylpyridine-3-Boronic Acid CAS No. 148546-82-1

4-Methylpyridine-3-Boronic Acid

Cat. No. B134435
M. Wt: 136.95 g/mol
InChI Key: ASXFMIDIRZPCGK-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-boronic acid is a chemical compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and materials science. Boronic acids, including 4-methylpyridine-3-boronic acid, are commonly used as building blocks for the construction of complex molecular architectures and as catalysts in various chemical reactions .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 4-methylpyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate. This method has been demonstrated to produce single regioisomeric boronic acid or ester products, which are important intermediates for further chemical transformations .

Molecular Structure Analysis

Boronic acids can form reversible covalent bonds with other molecules, which is a key feature in the construction of molecular nanostructures. For instance, the condensation of aryl- and alkylboronic acids with dihydroxypyridine ligands leads to the formation of macrocycles and dendrimers with boronate esters connected by dative B-N bonds .

Chemical Reactions Analysis

Boronic acids, including derivatives of pyridine-boronic acid, are known to catalyze various chemical reactions. For example, boric acid and its derivatives have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids have been utilized in the electrophilic activation of unprotected maltols in water, demonstrating their potential in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpyridine-3-boronic acid are influenced by the presence of the boronic acid group and the pyridine ring. These compounds are typically stable and crystalline, making them suitable for use in Suzuki cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis . The boronic acid group also allows for the formation of covalent interactions with other molecules, which is crucial for the assembly of complex structures and the catalysis of chemical reactions .

Scientific Research Applications

Electrochemical Applications

4-Methylpyridine-3-boronic acid finds applications in electrochemical processes. For instance, the electrochemical oxidation of 3-methylpyridine at boron-doped diamond electrodes has been explored for applications in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Chemosensory and Diagnostic Applications

Fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including 4-methylpyridine-3-boronic acid, have been developed to detect and differentiate diol-containing analytes via NMR spectroscopy, offering potential applications in biomedical diagnostics (Axthelm, Görls, Schubert, & Schiller, 2015).

Coordination Chemistry and Catalysis

4-Methylpyridine-3-boronic acid plays a role in the formation of Lewis acid-base adducts and in the construction of heterodinuclear bridging borylene, bridging boryl, and μ2-boride complexes (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005). Additionally, it has been used in the study of palladium-catalyzed hydrolysis of imines (Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019).

Supramolecular Chemistry

The compound is significant in the study of supramolecular structures, particularly in hydrogen-bonded networks involving boronic acids and bipyridines (Rodríguez-Cuamatzi, Luna-García, Torres-Huerta, Bernal-Uruchurtu, Barba, & Höpfl, 2009).

Organic Synthesis

Its application in organic synthesis includes catalyzing enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Pharmaceutical Applications

Boronic acid compounds, like 4-Methylpyridine-3-Boronic Acid, have been explored for various pharmaceutical applications, including as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Safety And Hazards

4-Methylpyridine-3-Boronic Acid is classified as a skin irritant and may cause damage to the eyes . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

(4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFMIDIRZPCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376385
Record name 4-Methylpyridine-3-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-3-Boronic Acid

CAS RN

148546-82-1
Record name 4-Methylpyridine-3-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyridine-3-boronic acid
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Synthesis routes and methods I

Procedure details

To a stirring solution of 3-bromo-4-methylpyridine (5.9 g, 34.3 mmol) in toluene (30 mL) and THF (7.5 mL) was added triisopropyl borate (10.3 mL, 44.6 mmol). The resulting mixture was cooled to −78° C. under a nitrogen atmosphere followed by the addition of n-butyllithium (17.83 mL, 44.6 mmol, 2.5 M in hexanes) over a period of 1 hour. The reaction mixture was allowed to stir for an additional 30 min and then the dry ice bath was removed. The reaction mixture was quenched by the addition of 2N HCl (60 mL). Upon reaching room temperature, the resulting yellow solution was transferred to a 500 mL separatory funnel and the layers were separated. The aqueous layer was neutralized to pH 7.0 with sodium hydroxide and then extracted with THF (3×60 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid material was vigorously stirred with acetonitrile and filtered to yield Intermediate 1A (2.2 g, 16.06 mmol, 48.8% yield) as an off-white solid. MS (ES): m/z=138.0 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 8.45 (1 H, s), 8.33 (1 H, d, J=5.77 Hz), 7.50 (1 H, d, J=5.27 Hz), 2.62 (3 H, s).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
17.83 mL
Type
reactant
Reaction Step Two
Yield
48.8%

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-methylpyridine (5.96 g) in ether (20 ml) was added dropwise to n-butyl lithium in hexane (1.57M;22 ml) in ether (100 ml) at -78° under nitrogen. After 10 min stirring at -78° triisopropylborate (10.2 ml) was added during 2 min. The mixture was stirred at -78° for 30min and allowed to warm to room temperature during 2 h. Water (30 ml) was added and the organic layer was extracted with aqueous sodium hydroxide (0.5N; 33 ml). The combined aqueous layers were washed with ether (30 ml) and then acidified to pH6 with hydrochloric acid (2N). The mixture was stirred until the resulting gum had solidified. Filtration gave the title compound as a white solid (1.5 g).
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
7
Citations
CA Jette - 2021 - search.proquest.com
… The 1H NMR spectrum of the crude product obtained by attempted coupling of pyrrole and 4-methylpyridine-3-boronic acid was full of overlapping peaks in the aromatic region that …
Number of citations: 2 search.proquest.com
J Emmerich, Q Hu, N Hanke… - Journal of medicinal …, 2013 - ACS Publications
… Synthesized using compound 38 (100 mg, 0.40 mmol) and 4-methylpyridine-3-boronic acid (83 mg, 0.61 mmol) according to method A. Crude product was purified by flash …
Number of citations: 56 pubs.acs.org
MC Enright - 2023 - search.proquest.com
… , 2-chloropyridine-5-boronic acid, 2-fluoropyridine-5- boronic acid, 2-(methoxy)pyridine-5-boronic acid, 2-(trifluoromethyl)pyridine-5-boronic acid, and 4-methylpyridine-3-boronic acid …
Number of citations: 0 search.proquest.com
CP Darne, U Velaparthi, M Saulnier… - Bioorganic & Medicinal …, 2022 - Elsevier
… The Suzuki coupling of iodo 13 with 4-methylpyridine-3-boronic acid installed the 4‑methyl pyridyl heme-binder at the 4-position of the core to afford the final products (14–27). …
Number of citations: 3 www.sciencedirect.com
L Yin, Q Hu, J Emmerich, MMC Lo… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was synthesized using 5-bromoindoline (540 mg, 2.73 mmol) and 4-methylpyridine-3-boronic acid (560 mg, 4.09 mmol) according to method A. The crude product …
Number of citations: 53 pubs.acs.org
MS Malamas, Y Ni, J Erdei, H Stange… - Journal of medicinal …, 2011 - ACS Publications
… A mixture of 9-bromo-2-methoxy-6,7-dimethylimidazo[1,5-a]pyrido[3,2-e]pyrazine (2.0 g, 6.53 mmol), 4-methylpyridine-3-boronic acid (1.79 g, 13.06 mmol), K 2 CO 3 (2.70 g, 19.60 mmol…
Number of citations: 80 pubs.acs.org
M Toure, T Johnson, B Li, R Schmidt, H Ma… - Bioorganic & Medicinal …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is regarded as a highly validated target in pre-clinical immune oncology. HPK1 has been described as regulating multiple critical signaling …
Number of citations: 3 www.sciencedirect.com

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